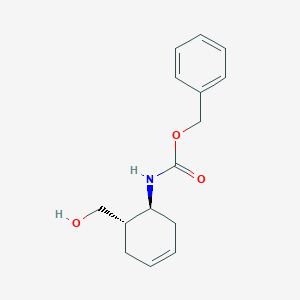

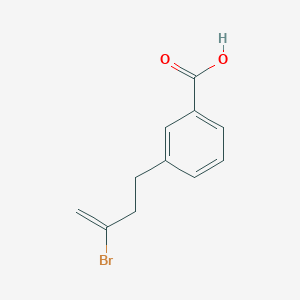

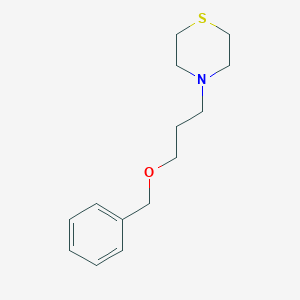

![molecular formula C13H23NO4 B1291836 叔丁基3-羟基-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯 CAS No. 240401-09-6](/img/structure/B1291836.png)

叔丁基3-羟基-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯

描述

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₄ It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

科学研究应用

有机合成砌块

叔丁基3-羟基-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯: 是一种用途广泛的有机合成砌块。 其螺环结构在合成分子中引入了复杂性和手性,使其成为构建用于制药和农用化学品的螺环化合物的宝贵工具 .

药物化学

在药物化学中,该化合物的独特结构被用于创建新型候选药物。 多个官能团的存在允许连接各种药效基团,有助于发现新的治疗剂 .

材料科学

该化合物的坚固骨架在材料科学领域很有用,可以将其掺入聚合物以增强其性能。 其刚性骨架可以提高材料的热稳定性和机械强度 .

催化

像叔丁基3-羟基-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯这样的螺环化合物可以作为催化体系中的配体。 它们可以稳定过渡态并提高催化反应的效率,特别是在不对称合成中 .

生物偶联

该化合物由于其反应性官能团,可用于生物偶联技术。 它可以将生物分子连接到其他实体,如荧光标签或治疗剂,而不会破坏生物分子的天然功能 .

环境化学

在环境化学中,该化合物的衍生物可以探索其在捕获和储存温室气体方面的潜在用途。 其类似腔体的结构可能允许封装小的气体分子 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps:

Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diisocyanate under controlled conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in tert-butyl 3-hydroxy-1-oxa-8-azaspiro

属性

IUPAC Name |

tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDWHGFENXBNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628012 | |

| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240401-09-6 | |

| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

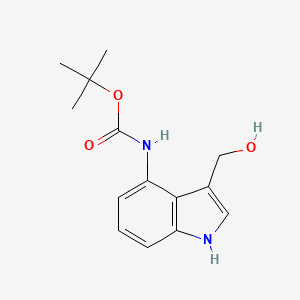

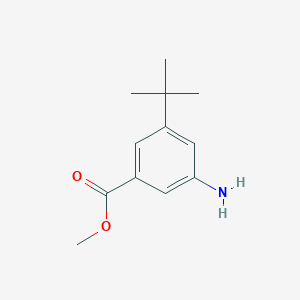

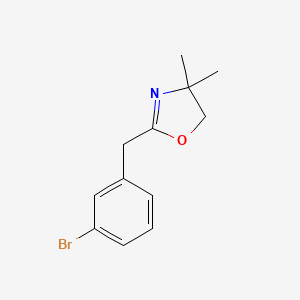

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

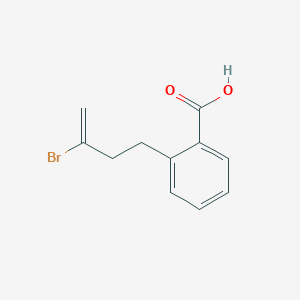

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)